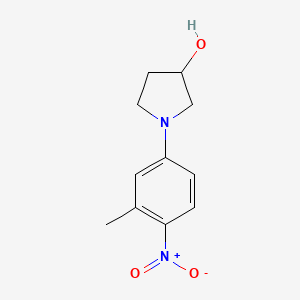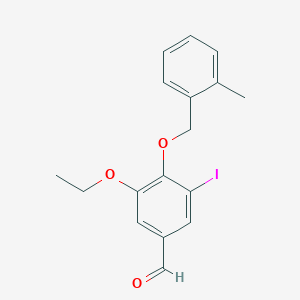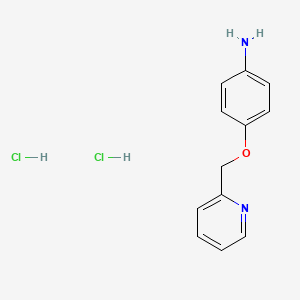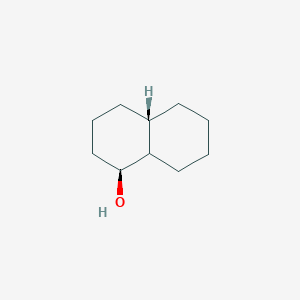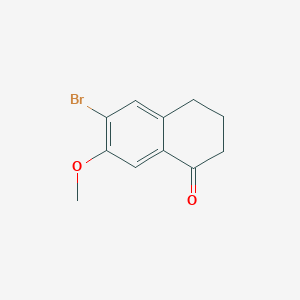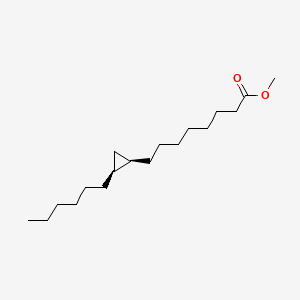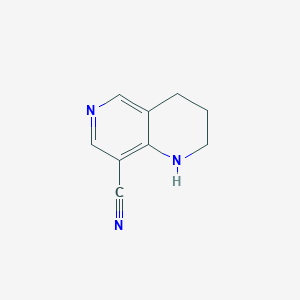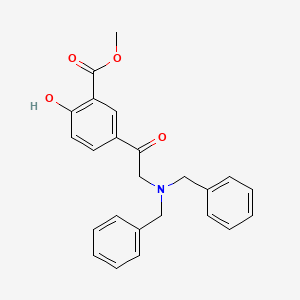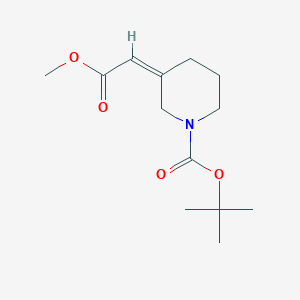![molecular formula C14H17N3OS B3132030 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 362656-23-3](/img/structure/B3132030.png)
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Descripción general
Descripción
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) , specifically CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from interacting with cyclin D, a necessary step for the kinases to become activated and drive cell cycle progression . This inhibition halts the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs .
Biochemical Pathways
By inhibiting CDK4 and CDK6, the compound affects the cell cycle regulatory pathway . The downstream effect of this is a halt in cell cycle progression, which can lead to cell senescence or apoptosis if the cell cannot overcome the block . This makes the compound potentially useful in the treatment of cancers, where uncontrolled cell proliferation due to dysregulated cell cycle progression is a common feature .
Pharmacokinetics
Metabolism is typically via the liver, and excretion is usually through the bile or urine .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4 and CDK6 activity, preventing cell cycle progression . At the cellular level, this can result in a halt in cell proliferation. In the context of cancer cells, this can lead to a reduction in tumor growth .
Action Environment
Environmental factors such as the presence of other drugs, patient-specific factors like age, sex, and health status, and genetic factors like mutations in CDK4/6 or other cell cycle genes can influence the compound’s action, efficacy, and stability . For example, mutations that alter the structure of CDK4/6 might affect the compound’s ability to bind to and inhibit these kinases .
Métodos De Preparación
The synthesis of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the 5,6-dihydro derivative in dimethyl sulfoxide (DMSO) at room temperature in the presence of air, without the need for an external photosensitizer . Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which can be efficiently derivatized to yield the desired compound .
Análisis De Reacciones Químicas
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative dehydrogenation process mentioned earlier is a key reaction, where the compound is converted from its 5,6-dihydro derivative to the unsaturated form under photochemical conditions . Common reagents used in these reactions include DMSO, air, and radical quenchers. The major products formed from these reactions are typically unsaturated pyrido[2,3-d]pyrimidin-7(8H)-ones with higher biological activity .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment . The unique structure of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one allows for the exploration of novel chemotypes that can target various kinases involved in tumor proliferation and survival . Additionally, its potential biological activities make it a valuable compound for studying enzyme inhibition and other biochemical processes.
Comparación Con Compuestos Similares
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared to other fused pyrimidine compounds, such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine While both compounds share a similar core structure, the presence of different substituents at various positions can significantly impact their biological activities and applications
Propiedades
IUPAC Name |
8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBBMQOMJUVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)SC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


